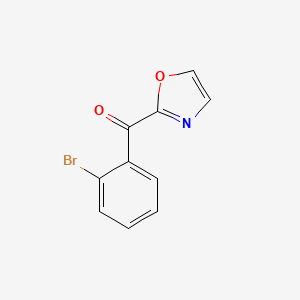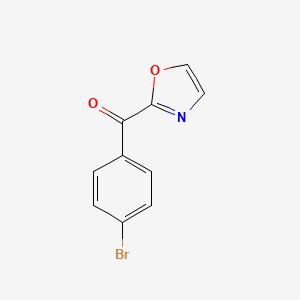
3'-Bromo-2-(3-fluorophenyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3’-Bromo-2-(3-fluorophenyl)acetophenone” is a chemical compound that belongs to the class of acetophenones . It has a molecular formula of C14H10BrFO and a molecular weight of 293.13 g/mol .
Molecular Structure Analysis
The InChI code for “3’-Bromo-2-(3-fluorophenyl)acetophenone” is 1S/C14H10BrFO/c15-12-5-2-4-11(9-12)14(17)8-10-3-1-6-13(16)7-10/h1-7,9H,8H2 . This indicates the presence of bromine (Br), fluorine (F), and oxygen (O) atoms in the compound, along with carbon © and hydrogen (H) atoms.Physical And Chemical Properties Analysis
“3’-Bromo-2-(3-fluorophenyl)acetophenone” is a light yellow oil .Scientific Research Applications
Application in Organic Chemistry Experiments
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : The α-bromination reaction of carbonyl compounds, including 3’-Bromo-2-(3-fluorophenyl)acetophenone, is a significant topic in the field of organic chemistry . This reaction is crucial as α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
- Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The experiment demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results or Outcomes : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .
Application in Two-Phase Electrolysis
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : The compound is used in a catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
- Methods of Application or Experimental Procedures : An undivided cell containing the solution of acetophenone (10 mmol) in CHCl3 (20 mL) was taken and sodium bromide (30%) was added over the above solution. Sulfuric acid (3 mL) was added to maintain the acidic medium as well as for conductivity purposes .
- Results or Outcomes : This method provides a convenient and catalyst-free approach for the α-bromination of acetophenones, resulting in an excellent yield of α-bromo acetophenones with high selectivity .
Application in the Analysis of Organic Acids
- Specific Scientific Field : Analytical Chemistry .
- Summary of the Application : “3’-Bromo-2-(3-fluorophenyl)acetophenone” is used in the analysis of organic acids. This involves the formation of phenacyl derivatives .
- Results or Outcomes : The outcome of this application is the successful analysis of organic acids. The formation of phenacyl derivatives aids in the identification and quantification of the organic acids present in a sample .
properties
IUPAC Name |
1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-5-2-4-11(9-12)14(17)8-10-3-1-6-13(16)7-10/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNYUXLMSXYTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642343 |
Source


|
| Record name | 1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2-(3-fluorophenyl)acetophenone | |
CAS RN |
898784-69-5 |
Source


|
| Record name | Ethanone, 1-(3-bromophenyl)-2-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)








